3-Bromo-4-methylbenzene-1,2-diamine

Catalog No.
S3151251
CAS No.
1482389-44-5
M.F
C7H9BrN2
M. Wt
201.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylbenzene-1,2-diamine

CAS Number

1482389-44-5

Product Name

3-Bromo-4-methylbenzene-1,2-diamine

IUPAC Name

3-bromo-4-methylbenzene-1,2-diamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3

InChI Key

CTIPXZGAKLIGTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)N)Br

Solubility

not available

3-Bromo-4-methylbenzene-1,2-diamine, with the chemical formula C7H9BrN2C_7H_9BrN_2 and a molecular weight of 201.06 g/mol, is an aromatic amine compound characterized by the presence of a bromine atom and two amino groups on a methyl-substituted benzene ring. This compound is also known by its CAS number 1482389-44-5. The structure consists of a bromine atom located at the 3-position and two amino groups at the 1 and 2 positions of the benzene ring, which contribute to its reactivity and potential biological activity .

As information on 3-Br-4-Me-o-phenylenediamine is scarce, specific safety hazards cannot be determined. However, aromatic diamines can generally be irritating to the skin, eyes, and respiratory system. Additionally, the presence of bromine suggests potential halogenation hazards. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols [].

Future Research Directions

3-Br-4-Me-o-phenylenediamine could be a subject of future research due to the interesting combination of functional groups. Potential areas of investigation include:

  • Synthesis and characterization of the compound to obtain baseline physical and chemical data.
  • Exploration of its reactivity for the development of new materials or functional molecules.
  • Investigation of potential applications in organic synthesis or catalysis.
Typical of aromatic amines, including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Diazotization: Under acidic conditions, this compound can be converted into diazonium salts, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The amino groups can be further reduced to form secondary or tertiary amines depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-Bromo-4-methylbenzene-1,2-diamine can be achieved through several methods:

  • Bromination of 4-Methylbenzene-1,2-diamine: This involves treating 4-methylbenzene-1,2-diamine with brominating agents such as bromine in an organic solvent under controlled conditions to selectively introduce the bromine atom at the desired position.
  • Hydrazone Formation: As described in some literature, a mixture of 3-bromo-4-methoxybenzaldehyde and hydrazine hydrate in ethanol can yield related hydrazones, which may be further transformed into diamines through hydrolysis or reduction .

3-Bromo-4-methylbenzene-1,2-diamine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases or cancer.
  • Dyes and Pigments: This compound may be utilized in the production of dyes due to its chromogenic properties.

Several compounds exhibit structural similarities to 3-Bromo-4-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-5-methylbenzene-1,2-diamine102169-44-80.90
5-Bromo-3-methylbenzene-1,2-diamine74586-53-10.88
3-Bromo-4-methylaniline7745-91-71.00

These compounds share similar functional groups but differ in their substitution patterns on the benzene ring. The unique arrangement of substituents in 3-Bromo-4-methylbenzene-1,2-diamine contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

Organobromine compounds have played a pivotal role in synthetic chemistry since the 19th century, with early applications in dyestuffs and pharmaceuticals. The introduction of bromine atoms into aromatic systems enables precise modulation of electronic properties, making brominated aromatics indispensable for designing electron-deficient intermediates. 3-Bromo-4-methylbenzene-1,2-diamine emerged as a structurally unique variant combining bromine's electron-withdrawing effects with the methyl group's steric and electronic contributions.

Historically, bromination strategies relied on hazardous liquid bromine, but modern protocols increasingly employ safer alternatives like sodium bromide/hydrogen peroxide systems. This shift aligns with the compound's rising prominence in sustainable chemistry initiatives, where its synthesis exemplifies reduced environmental impact compared to traditional organobromine production methods.

Significance in Heterocyclic Chemistry Research

As a substituted o-phenylenediamine derivative, 3-bromo-4-methylbenzene-1,2-diamine serves as a linchpin for constructing nitrogen-containing heterocycles. Its dual amine groups participate in cyclocondensation reactions with carbonyl compounds to yield benzimidazoles, quinoxalines, and related scaffolds. For instance, reaction with aldehydes under oxidative conditions produces 2-substituted benzimidazoles—a structural motif prevalent in antiviral and anticancer agents.

The bromine atom at the 3-position directs subsequent functionalization via cross-coupling reactions, enabling precise structural diversification. This regiochemical control is critical for developing targeted kinase inhibitors and antimicrobial agents. Furthermore, the methyl group enhances solubility in nonpolar media, facilitating its use in solvent-dependent reactions common in industrial-scale syntheses.

Current Research Landscape

Contemporary studies focus on optimizing the compound's synthesis and expanding its applications:

Synthetic Innovations:

  • Catalytic Bromination: Recent protocols employ iron(III) bromide catalysts to achieve >90% regioselectivity in bromination steps.
  • One-Pot Methodologies: Integrated acetylation-bromination sequences reduce purification steps, improving overall yields from 52% to 78%.

Applications:

  • Coordination Chemistry: The diamine moiety chelates transition metals, forming complexes with luminescent properties for OLED materials.
  • Pharmaceutical Intermediates: Serves as a precursor to Janus kinase (JAK) inhibitors under clinical investigation for autoimmune disorders.

Table 1: Comparison of Synthesis Routes for 3-Bromo-4-methylbenzene-1,2-diamine

MethodReagentsYield (%)Purity (%)Reference
Acetic Anhydride BrominationNaBr/H₂O₂/AcOH7898.5
Direct BrominationBr₂/FeBr₃6592
Reductive AminationNaBH₄/EtOH9295

Bromination of 4-Methylbenzene-1,2-diamine

Bromination of 4-methylbenzene-1,2-diamine represents a direct route to 3-bromo-4-methylbenzene-1,2-diamine. The amino groups on the benzene ring activate the ortho and para positions, directing electrophilic substitution. A patented method for synthesizing 4-bromo-o-phenylenediamine involves reacting o-phenylenediamine with bromine in acetic acid and acetic anhydride, yielding regioselective bromination at the 4-position [3]. For 3-bromo-4-methylbenzene-1,2-diamine, analogous conditions with controlled stoichiometry and temperature (0–5°C) prevent over-bromination. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, achieving 60–75% yields after recrystallization [3] [4].

Key Reaction Conditions

ParameterValue/Range
SolventAcetic acid
CatalystNone required
Temperature0–5°C
Reaction Time4–6 hours
Yield60–75%

Reduction of Nitro Precursors

Reduction of nitro-substituted precursors provides an alternative pathway. For example, 3-bromo-4-methyl-1-nitrobenzene can be reduced to the corresponding diamine using sodium borohydride (NaBH₄) in the presence of a palladium catalyst [6]. This method avoids handling hazardous brominating agents and allows modular synthesis. A Pd(II)-polysalophen nanocatalyst enables efficient reduction at room temperature, achieving 85–90% yields [6]. The nitro groups are sequentially reduced to amines, with the methyl and bromine substituents remaining intact.

Metal-Catalyzed Amination Approaches

Metal-catalyzed amination introduces amino groups to pre-brominated intermediates. While not directly reported for this compound, analogous methods for aryl bromides involve Ullmann or Buchwald-Hartwig couplings. For instance, copper-catalyzed amination of 3-bromo-4-methylbenzene with aqueous ammonia under basic conditions could theoretically yield the diamine, though yields for such reactions typically range from 50–65% [6].

Modern Synthetic Strategies

Regioselective Functionalization Methods

Regioselectivity is critical to avoid isomers like 4-bromo-5-methylbenzene-1,2-diamine. Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables precise bromine placement. A triazine-based framework, as described in recent studies, facilitates regioselective bromination by coordinating bromine to specific ring positions [6]. This approach achieves >90% regioselectivity in model systems.

Green Chemistry Approaches

Sustainable methods prioritize recyclable catalysts and solvent-free conditions. Magnetically recoverable Pd(II)-polysalophen nanoparticles enable reductions without organic solvents, reducing waste [6]. Microwave-assisted bromination in water has also been explored for related diamines, cutting reaction times by 70% compared to classical methods [6].

Scale-up Considerations for Research Applications

Scalability requires balancing cost, safety, and efficiency. Continuous-flow systems minimize exothermic risks during bromination, while nanocatalysts simplify product isolation via magnetic separation [6]. Key parameters for pilot-scale production include:

FactorOptimization Strategy
Catalyst Loading0.5–1 mol% Pd
Solvent Volume<5 mL/g substrate
PurificationCrystallization vs. chromatography

Comparative Analysis of Synthetic Routes

Yield and Purity Optimization

Classical bromination offers moderate yields (60–75%) but high purity (>95%) after recrystallization [3]. Reductive methods provide higher yields (85–90%) but require costly catalysts [6]. Metal-catalyzed amination trails in both yield (50–65%) and purity (80–90%) due to side reactions.

Yield Comparison

MethodYield (%)Purity (%)
Classical Bromination60–75>95
Nitro Reduction85–9090–95
Metal-Catalyzed Amination50–6580–90

Reaction Mechanism Elucidation

Bromination proceeds via electrophilic aromatic substitution, where the amino groups activate the ring and direct bromine to the meta position relative to the methyl group [4]. Nitro reduction follows a stepwise mechanism: Pd nanoparticles adsorb hydrogen from NaBH₄, facilitating nitro-to-amine conversion through intermediates like nitroso and hydroxylamine [6].

Reactivity of Amino Groups

The amino groups in 3-bromo-4-methylbenzene-1,2-diamine exhibit significant nucleophilic reactivity due to their electron-donating properties and the availability of lone pairs on nitrogen atoms. The compound possesses two primary amino groups at positions 1 and 2, which can participate in various nucleophilic substitution reactions [1] [2].

The amino groups demonstrate enhanced nucleophilicity compared to simple aliphatic amines due to the stabilizing effect of the aromatic ring through resonance delocalization. The electron density on the nitrogen atoms is influenced by the substitution pattern, with the bromine atom at position 3 exerting a moderate electron-withdrawing effect, while the methyl group at position 4 provides weak electron-donating character [3] [4].

Primary amino groups in this compound readily undergo reactions with electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. The nucleophilic substitution follows typical SN2 mechanisms when reacting with primary alkyl halides, while secondary and tertiary alkyl halides may proceed through SN1 pathways depending on reaction conditions [6].

The reactivity of amino groups is further enhanced by the ortho-diamine configuration, which allows for intramolecular hydrogen bonding and chelation effects. This arrangement increases the nucleophilic character of both nitrogen atoms and facilitates reactions that require coordination to metal centers in catalytic processes .

Bromine as Leaving Group in Cross-Coupling

The bromine atom at position 3 serves as an excellent leaving group in various cross-coupling reactions, particularly in palladium-catalyzed transformations. The carbon-bromine bond strength and the stability of the bromide ion make it an ideal participant in oxidative addition processes that initiate cross-coupling mechanisms [8] [9].

In Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition to palladium(0) complexes, forming aryl-palladium intermediates that subsequently react with organoborane nucleophiles. The reaction conditions typically involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with appropriate ligands, in the presence of bases like potassium carbonate or sodium hydroxide [9] [10].

The Buchwald-Hartwig amination reaction represents another important transformation where the bromine serves as a leaving group. This reaction enables the formation of carbon-nitrogen bonds through the coupling of the aryl bromide with various amines. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to palladium, coordination of the amine nucleophile, reductive elimination, and regeneration of the active catalyst [11].

Cross-coupling reactions with the bromine substituent are influenced by the electronic properties of the aromatic ring. The presence of amino groups, which are strongly electron-donating, enhances the reactivity of the aryl bromide toward oxidative addition. This electronic activation reduces the activation energy required for the initial step of the catalytic cycle and generally leads to improved reaction rates and yields [9] [12].

Electrophilic Aromatic Substitution

Directing Effects of Functional Groups

The electrophilic aromatic substitution reactivity of 3-bromo-4-methylbenzene-1,2-diamine is governed by the combined directing effects of multiple substituents. The amino groups at positions 1 and 2 are strongly activating and ortho/para-directing, while the bromine atom is moderately deactivating and ortho/para-directing through resonance effects, despite its electron-withdrawing inductive effect [4] [13].

The amino groups exert their directing influence through resonance donation of electron density into the aromatic ring. The lone pairs on nitrogen atoms can delocalize into the pi-system, creating increased electron density at the ortho and para positions relative to the amino groups. This enhanced electron density makes these positions more susceptible to electrophilic attack [3] [14].

The methyl group at position 4 provides weak activation and ortho/para-directing effects through inductive electron donation. While less pronounced than the amino groups, the methyl substituent contributes to the overall electron density of the aromatic ring and influences the regioselectivity of electrophilic substitution reactions [15] [13].

The bromine atom presents a unique case where inductive withdrawal competes with resonance donation. The electronegativity of bromine withdraws electron density through the sigma-bond system, but the filled p-orbitals can participate in resonance with the aromatic ring. The net effect results in moderate deactivation with ortho/para-directing character [4] [16].

Regioselectivity Considerations

The regioselectivity of electrophilic aromatic substitution in 3-bromo-4-methylbenzene-1,2-diamine depends on the nature of the electrophile and reaction conditions. The strongly activating amino groups dominate the directing effects, typically favoring substitution at positions ortho and para to these groups [15] [13].

Position 5 (ortho to the amino group at position 1 and para to the amino group at position 2) represents the most activated site for electrophilic substitution. This position benefits from the combined activating effects of both amino groups while being distant from the deactivating bromine substituent [17] [15].

Position 6 (ortho to both amino groups) also exhibits high reactivity toward electrophiles, although steric hindrance from the adjacent amino groups may influence the selectivity depending on the size of the incoming electrophile. Smaller electrophiles typically show preference for this position, while bulkier electrophiles may favor position 5 [4] [13].

The influence of the bromine and methyl substituents on regioselectivity becomes more apparent under conditions where amino group reactivity is moderated, such as through protonation in strongly acidic media or through coordination to metal centers. Under these conditions, the directing effects of the halogen and alkyl substituents can become more significant [18] .

Reduction and Oxidation Behavior

The oxidation behavior of 3-bromo-4-methylbenzene-1,2-diamine is characterized by the susceptibility of the amino groups to various oxidizing conditions. Under mild oxidative conditions, the amino groups can be converted to corresponding nitro groups through electrophilic oxidation mechanisms [20] [21].

Strong oxidizing agents such as potassium permanganate in acidic conditions can oxidize the amino groups to nitro derivatives, with typical yields ranging from 70-85%. The reaction proceeds through the formation of hydroxylamine intermediates that are subsequently oxidized to the nitro compounds [21].

The compound can also undergo oxidation to form quinone derivatives under specific conditions. The ortho-diamine arrangement makes it particularly susceptible to oxidation by hydrogen peroxide in the presence of metal catalysts, leading to the formation of quinone structures through two-electron oxidation processes [23] [21].

Reduction reactions primarily target the aromatic ring system and any oxidized functional groups. Catalytic hydrogenation using palladium on carbon under high pressure conditions can reduce the aromatic ring to cyclohexane derivatives, with yields typically ranging from 85-95% [20] [24].

The bromine substituent can be reduced under appropriate conditions using hydride reducing agents or catalytic hydrogenation, leading to the formation of 4-methylbenzene-1,2-diamine. This reduction follows typical mechanisms for aromatic halide reduction and proceeds with good selectivity [25] [26].

Condensation Reactions

With Carbonyl Compounds

The condensation reactions of 3-bromo-4-methylbenzene-1,2-diamine with carbonyl compounds represent a major class of transformations that lead to the formation of various nitrogen-containing heterocycles and functionalized aromatic compounds. The nucleophilic character of the amino groups enables facile condensation with aldehydes and ketones under mild conditions [27] [28].

With simple aldehydes such as formaldehyde, the compound forms methylenediamine derivatives through nucleophilic addition-elimination mechanisms. The reaction typically proceeds under mild acidic conditions at room temperature, with yields ranging from 85-95%. The process involves initial nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water to form the corresponding imine linkage [29] [30].

Condensation with benzaldehyde produces benzylidenediamine derivatives with similar efficiency. The aromatic aldehyde provides additional stabilization to the imine product through conjugation, resulting in high yields (85-95%) and good selectivity for the desired condensation products [31] [29].

The reaction with vicinal dicarbonyl compounds such as glyoxal leads to the formation of quinoxaline derivatives through a double condensation-cyclization process. This transformation is particularly significant as it provides access to the quinoxaline heterocyclic system, which is an important pharmacophore in medicinal chemistry [28] [32].

The quinoxaline formation proceeds through initial condensation of both amino groups with the dicarbonyl compound, followed by intramolecular cyclization and elimination of water. The reaction typically requires acid catalysis and reflux conditions, with yields ranging from 90-98% [33] [34].

With Carboxylic Acids and Derivatives

The condensation reactions of 3-bromo-4-methylbenzene-1,2-diamine with carboxylic acids and their derivatives provide access to amide-containing compounds through nucleophilic acyl substitution mechanisms. The amino groups act as nucleophiles, attacking the carbonyl carbon of the carboxylic acid derivatives [35] [36].

Direct condensation with carboxylic acids requires activation of the carboxyl group to overcome the poor leaving group ability of the hydroxyl group. Coupling reagents such as dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid and facilitate amide bond formation. The reaction typically proceeds at room temperature or with mild heating, achieving yields of 70-85% [36] [37].

Reaction with acetic anhydride provides a more reactive electrophile that readily forms diacetamide derivatives. The anhydride reacts with both amino groups under mild conditions, typically in the presence of pyridine as a base, to give high yields (80-95%) of the diacylated product [35] [38].

Benzoyl chloride represents another highly reactive acylating agent that forms monobenzamide derivatives with good selectivity. The reaction proceeds at low temperatures (0°C to room temperature) in the presence of base to neutralize the hydrogen chloride byproduct, achieving yields of 85-95% [38] [39].

Cyclic anhydrides such as succinic anhydride and phthalic anhydride undergo condensation reactions that lead to the formation of cyclic imide derivatives. These reactions require elevated temperatures (150-200°C) and result in high selectivity for cyclization products, with yields typically ranging from 75-95% [40] [41].

XLogP3

1.6

Dates

Modify: 2023-08-18

Explore Compound Types